Cupric perchlorate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Synthesis

Cupric perchlorate hexahydrate has been demonstrated as an efficient catalyst for various organic synthesis reactions. It has been shown to be particularly effective in:

- Synthesis of polyhydroquinolines: This research highlights its ability to facilitate the formation of polyhydroquinolines under mild conditions, offering advantages like high yields, short reaction times, and environmentally friendly aspects.

- Synthesis of benzaldehyde semicarbazones: Studies have shown its potential in converting benzaldehyde semicarbazones to 1,2,4-triazolin-5-ones .

Research in Crystallography

The structure of cupric perchlorate hexahydrate has been studied using X-ray diffraction to understand its crystallographic properties . This information is valuable for researchers studying the behavior of materials and their potential applications.

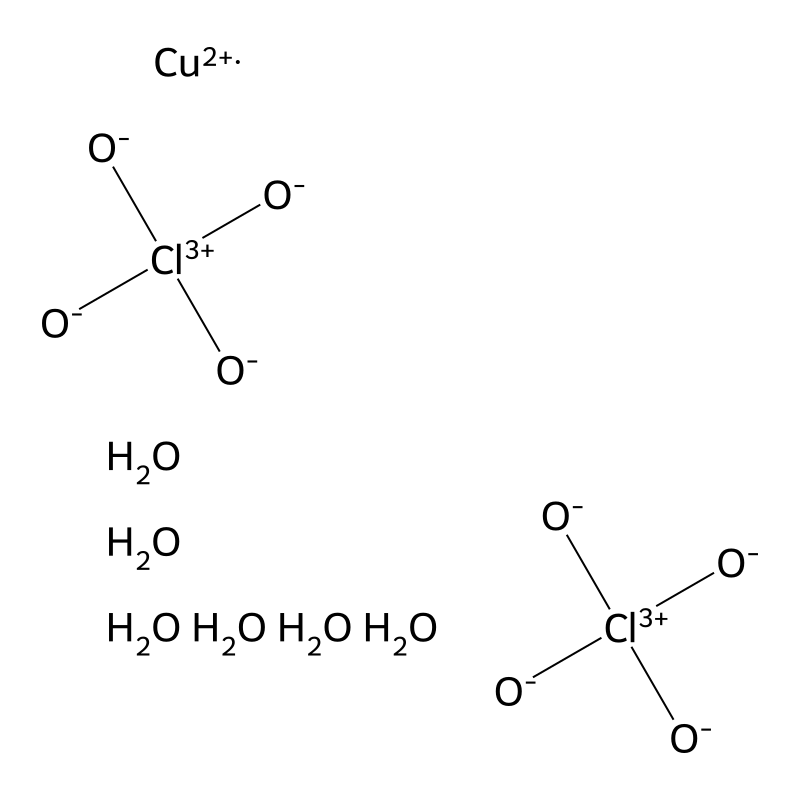

Cupric perchlorate hexahydrate, also known as copper(II) perchlorate hexahydrate, is an inorganic compound with the molecular formula . It appears as blue crystalline solids and is characterized by its strong oxidizing properties. The compound has a molecular weight of approximately 370.54 g/mol and a melting point of about 82 °C. Its hygroscopic nature allows it to absorb moisture from the environment, making it soluble in various solvents including water, acetic acid, and ethanol .

- Decomposition Reaction:

- Synthesis from Copper Oxide:

- Synthesis from Copper Nitrate:

These reactions highlight the compound's role as a precursor in synthesizing other copper salts and its utility in various catalytic processes .

The biological activity of cupric perchlorate hexahydrate is largely defined by its toxicity and potential environmental impact rather than therapeutic uses. As a strong oxidizer, it poses risks including skin irritation and respiratory issues upon exposure. Studies have indicated that perchlorates can disrupt thyroid function in humans and animals, leading to potential health concerns if ingested or inhaled .

Synthesis of cupric perchlorate hexahydrate can be achieved through several methods:

- Dissolution Method: Dissolving copper(II) oxide in concentrated perchloric acid.

- Evaporation Method: Repeatedly evaporating copper(II) nitrate in excess perchloric acid.

- Precipitation Method: Mixing aqueous solutions of copper(II) sulfate with barium perchlorate to precipitate barium sulfate while forming cupric perchlorate.

- Reaction with Nitrosyl Perchlorate: Reacting nitrosyl perchlorate with copper metal in dry acetonitrile yields anhydrous cupric perchlorate .

Cupric perchlorate hexahydrate finds applications across various fields, including:

- Catalysis: It acts as an efficient catalyst in organic synthesis reactions, such as the synthesis of polyhydroquinolines and cyanosilylation reactions.

- Chemical Synthesis: Used in preparing other copper salts and compounds.

- Research: Employed in studies involving oxidation-reduction reactions due to its strong oxidizing properties .

Several compounds share similarities with cupric perchlorate hexahydrate, particularly those within the category of metal perchlorates. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Silver perchlorate | AgClO₄ | Less hygroscopic than cupric perchlorate; used in photography |

| Barium perchlorate | Ba(ClO₄)₂ | More stable; less toxic compared to cupric salts |

| Ammonium perchlorate | NH₄ClO₄ | Soluble in water; used as a solid rocket propellant |

| Potassium perchlorate | KClO₄ | Commonly used as an oxidizer in pyrotechnics |

Cupric perchlorate hexahydrate stands out due to its combination of strong oxidizing ability and specific solubility characteristics, making it particularly useful in organic synthesis .

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant